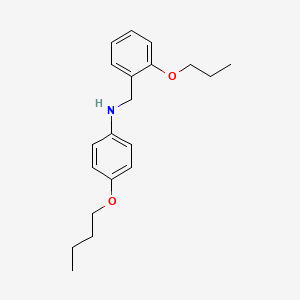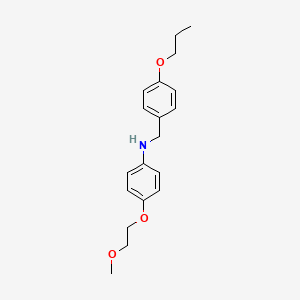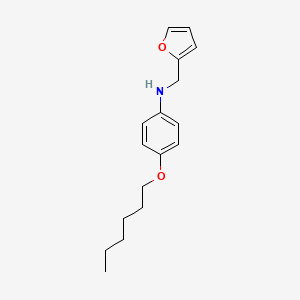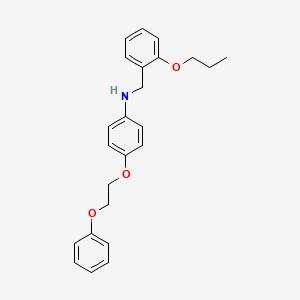![molecular formula C14H23NO2 B1385593 N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine CAS No. 1040680-76-9](/img/structure/B1385593.png)
N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine
説明
N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine, also known as 2,5-dimethylphenoxyethyl-3-methoxypropanamine, is an amine compound that is widely used in scientific research. It is an important intermediate in the synthesis of various drugs and related compounds. It has a wide range of applications in biochemistry, pharmacology, and other areas of scientific research.
科学的研究の応用
N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various drugs and related compounds, including antibiotics, antifungals, and antivirals. It has also been used in the synthesis of various other compounds, such as dyes, fragrances, and pharmaceuticals. In addition, it has been used in the synthesis of various other compounds, such as dyes, fragrances, and pharmaceuticals.
作用機序
N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine is thought to act as an agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of several physiological functions, including appetite, sleep, mood, and cognition. It is believed that the compound binds to the 5-HT2A receptor and activates it, leading to the observed effects.
Biochemical and Physiological Effects
N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the release of the neurotransmitter serotonin, which has been linked to an increase in appetite, sleep, and mood. It has also been shown to increase the release of the neurotransmitter dopamine, which is involved in reward and motivation. In addition, it has been shown to have an anxiolytic effect, reducing anxiety and stress.
実験室実験の利点と制限
N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and obtain. It is also relatively stable, making it suitable for use in a variety of experiments. However, it is also relatively expensive and may not be suitable for use in large-scale experiments. Additionally, it is not water-soluble, making it difficult to use in experiments involving aqueous solutions.
将来の方向性
N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine has a wide range of potential future directions for research. One potential direction is the development of new drugs and related compounds based on the compound. Additionally, further research could be conducted to explore the compound’s potential therapeutic applications, such as its potential use as an antidepressant or anxiolytic. Additionally, further research could be conducted to explore the compound’s potential effects on other physiological processes, such as memory and learning. Finally, further research could be conducted to explore the compound’s potential use in other areas of scientific research, such as in the synthesis of dyes, fragrances, and pharmaceuticals.
特性
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12-5-6-13(2)14(11-12)17-10-8-15-7-4-9-16-3/h5-6,11,15H,4,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAAVDBRCDVOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine](/img/structure/B1385512.png)
![4-Butoxy-N-[2-(2,4-dichlorophenoxy)ethyl]aniline](/img/structure/B1385513.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385514.png)


![4-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385518.png)
![N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385519.png)

![N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline](/img/structure/B1385525.png)




![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)